molecular formula C21H16N4O3S2 B2481799 N-(6-ethoxybenzo[d]thiazol-2-yl)-9-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide CAS No. 690253-11-3

N-(6-ethoxybenzo[d]thiazol-2-yl)-9-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide

Cat. No. B2481799
M. Wt: 436.5
InChI Key: UYGZAZGEMDVKLW-UHFFFAOYSA-N
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Description

“N-(6-ethoxybenzo[d]thiazol-2-yl)-9-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide” is a compound that has been synthesized and studied for its antibacterial activity . It combines thiazole and sulfonamide, groups with known antibacterial activity .


Synthesis Analysis

The synthesis of this compound involves several steps. The title compound was synthesized with a yield of 58%. The 1H NMR (CDCl3, 500 MHz) and 13C NMR (CDCl3, 125 MHz) data were provided, and the MS (ESI) m/z: calculated [M + H]+: 471.0501; found [M + H]+: 471.0519 .


Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple rings and functional groups. It includes a thiazole ring, a pyrido ring, and a pyrimidine ring, among others .

Scientific Research Applications

Synthesis and Characterization

  • The compound has been utilized in the synthesis of novel heterocyclic compounds. For instance, Bakhite et al. (2005) synthesized pyrido[3′,2′:4,5]thieno[3,2‐d]pyrimidines and related fused systems, highlighting its role in developing new polyheterocyclic systems (Bakhite, Al‐Sehemi, & Yamada, 2005).

Antimicrobial and Anticancer Applications

  • Some derivatives of this compound have shown significant antimicrobial and anticancer activities. Verma and Verma (2022) reported the synthesis of pyrimidine derivatives clubbed with thiazolidinone, exhibiting promising results against microbial strains and anticancer properties against cervical cancer cell lines (Verma & Verma, 2022).
  • Similarly, Gein et al. (2015) synthesized N,5-Diaryl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide hydrochlorides with some compounds exhibiting antimicrobial activity (Gein et al., 2015).

Chemical Transformations and Modifications

  • The compound is a key intermediate in various chemical transformations. For example, Žugelj et al. (2009) used it in the synthesis of (4H-pyrido[1,2-a]pyrimidin-3-yl)thiazole-5-carboxylates (Žugelj et al., 2009).
  • Ukrainets et al. (2015) explored the modification of the pyridine moiety of this molecule to enhance its analgesic properties, demonstrating its potential in developing new analgesic agents (Ukrainets et al., 2015).

Future Directions

The future directions for research on this compound could include further investigation into its antibacterial activity, exploration of its potential uses in medicine, and detailed study of its mechanism of action .

properties

IUPAC Name

N-(6-ethoxy-1,3-benzothiazol-2-yl)-10-methyl-2-oxo-6-thia-1,8-diazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N4O3S2/c1-3-28-12-6-7-14-15(9-12)30-21(22-14)24-18(26)16-10-13-19(29-16)23-17-11(2)5-4-8-25(17)20(13)27/h4-10H,3H2,1-2H3,(H,22,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYGZAZGEMDVKLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC4=C(S3)N=C5C(=CC=CN5C4=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(6-ethoxybenzo[d]thiazol-2-yl)-9-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide

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